Cas no 898769-06-7 (3-Bromophenyl cyclohexyl ketone)

3-Bromophenyl cyclohexyl ketone structure
898769-06-7 structure
Product name:3-Bromophenyl cyclohexyl ketone
CAS No:898769-06-7
MF:C13H15BrO
MW:267.161603212357
CID:870591
PubChem ID:24724194

3-Bromophenyl cyclohexyl ketone Chemical and Physical Properties

Names and Identifiers

    • (3-bromophenyl)-cyclohexyl-methanone
    • (3-bromophenyl)-cyclohexylmethanone
    • 3-BROMOPHENYL CYCLOHEXYL KETONE
    • (3-bromophenyl)(cyclohexyl)methanone
    • MFCD03841350
    • DTXSID30642593
    • CS-0362925
    • 898769-06-7
    • 3-BROMOPHENYLCYCLOHEXYLKETONE
    • SCHEMBL18707034
    • AKOS010015943
    • 3-Bromophenyl cyclohexyl ketone
    • MDL: MFCD03841350
    • Inchi: InChI=1S/C13H15BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2
    • InChI Key: GRGMCJWVYXIIKB-UHFFFAOYSA-N
    • SMILES: C1CCC(CC1)C(=O)C2=CC(=CC=C2)Br

Computed Properties

  • Exact Mass: 266.03100
  • Monoisotopic Mass: 266.03063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 4.4

Experimental Properties

  • PSA: 17.07000
  • LogP: 4.21210

3-Bromophenyl cyclohexyl ketone Security Information

3-Bromophenyl cyclohexyl ketone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

3-Bromophenyl cyclohexyl ketone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B083335-250mg
3-Bromophenyl cyclohexyl ketone
898769-06-7
250mg
$ 440.00 2022-06-07
Fluorochem
204167-5g
3-Bromophenyl cyclohexyl ketone
898769-06-7 97%
5g
£981.00 2022-03-01
A2B Chem LLC
AH89402-5g
3-Bromophenyl cyclohexyl ketone
898769-06-7 97%
5g
$1989.00 2024-04-19
Fluorochem
204167-25g
3-Bromophenyl cyclohexyl ketone
898769-06-7 97%
25g
£2416.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1433595-1g
(3-Bromophenyl)(cyclohexyl)methanone
898769-06-7 95+%
1g
¥3903.00 2024-04-26
TRC
B083335-500mg
3-Bromophenyl cyclohexyl ketone
898769-06-7
500mg
$ 735.00 2022-06-07
Fluorochem
204167-1g
3-Bromophenyl cyclohexyl ketone
898769-06-7 97%
1g
£394.00 2022-03-01
A2B Chem LLC
AH89402-2g
3-Bromophenyl cyclohexyl ketone
898769-06-7 97%
2g
$984.00 2024-04-19
A2B Chem LLC
AH89402-1g
3-Bromophenyl cyclohexyl ketone
898769-06-7 97%
1g
$581.00 2024-04-19

Additional information on 3-Bromophenyl cyclohexyl ketone

Introduction to 3-Bromophenyl cyclohexyl ketone (CAS No. 898769-06-7) in Modern Chemical Research

3-Bromophenyl cyclohexyl ketone, identified by the Chemical Abstracts Service Number (CAS No.) 898769-06-7, is a significant compound in the realm of organic synthesis and pharmaceutical chemistry. This molecule, featuring a brominated phenyl ring and a cyclohexyl ketone moiety, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The unique combination of functional groups makes it a valuable intermediate for the development of novel bioactive molecules.

The structural composition of 3-Bromophenyl cyclohexyl ketone includes a bromine substituent on a phenyl ring, which enhances its reactivity in various chemical transformations. The cyclohexyl ketone part provides a rigid, three-dimensional structure that can influence the pharmacokinetic properties of derivatives. Such structural features are particularly appealing in the design of small-molecule drugs, where both electronic and steric properties play crucial roles in determining biological activity.

In recent years, there has been growing interest in exploring the synthetic utility of 3-Bromophenyl cyclohexyl ketone. Its bromine atom serves as an excellent handle for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex organic molecules. These reactions allow for the introduction of diverse substituents, enabling the generation of libraries of derivatives for drug discovery.

Moreover, the cyclohexyl ketone moiety can undergo various transformations, including oxidation to yield carboxylic acids or reduction to form alcohols. These reactions are pivotal in modifying the electronic properties of the molecule, which can fine-tune its interactions with biological targets. The ability to manipulate both the phenyl and cyclohexyl portions independently provides chemists with significant flexibility in designing molecules with tailored properties.

One of the most compelling aspects of 3-Bromophenyl cyclohexyl ketone is its potential application in the synthesis of pharmacologically active compounds. For instance, derivatives of this molecule have been investigated as intermediates for antipsychotic and anti-inflammatory agents. The phenyl ring is a common motif in many therapeutic drugs due to its ability to interact with biological receptors through π-stacking and hydrophobic effects. The cyclohexyl group contributes to solubility and metabolic stability, making it an attractive feature for drug candidates.

Recent studies have highlighted the role of 3-Bromophenyl cyclohexyl ketone in developing kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often targeted by therapeutic agents. By incorporating this compound into kinase inhibitor designs, researchers have been able to generate molecules with improved selectivity and potency. The bromine atom allows for further derivatization via transition-metal-catalyzed reactions, enabling the optimization of binding interactions with target proteins.

The versatility of 3-Bromophenyl cyclohexyl ketone extends beyond pharmaceutical applications. It has also been explored as a building block in materials science, particularly in the synthesis of liquid crystals and organic semiconductors. The rigid structure provided by the cyclohexane ring contributes to thermal stability, while the phenyl ring offers electronic properties that can be tuned through substituent effects.

In conclusion, 3-Bromophenyl cyclohexyl ketone (CAS No. 898769-06-7) represents a fascinating compound with broad utility across multiple domains of chemical research. Its unique structural features make it an invaluable intermediate for synthesizing complex molecules with potential applications in medicine and materials science. As research continues to uncover new synthetic strategies and biological targets, the importance of this compound is likely to grow further.

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